molecular formula C12H20O3 B13213465 Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13213465
M. Wt: 212.28 g/mol
InChI Key: AHSHWKJIDFQMMA-UHFFFAOYSA-N
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Description

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether ester characterized by a bicyclic framework where a tetrahydrofuran-like oxygen-containing ring (1-oxa) is fused to a cyclopropane moiety (spiro[2.5]octane). The compound features three methyl substituents at positions 4, 6, and 6, along with a methyl ester group at position 2.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-7-11(2,3)5-6-12(8)9(15-12)10(13)14-4/h8-9H,5-7H2,1-4H3

InChI Key

AHSHWKJIDFQMMA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC12C(O2)C(=O)OC)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate and its analogs:

Table 1: Molecular Properties of Spirocyclic Ester Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Substituents
This compound (hypothetical) Not available C₁₂H₁₈O₃ ~210.27* 4-Me, 6-Me, 6-Me
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 1692434-03-9 C₁₀H₁₅ClO₃ 218.68 2-Cl, 4-Me
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate 1559498-17-7 C₁₁H₁₆O₃ 212.29 2-Me, 4-Me, 5-Me
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate 1698260-01-3 C₉H₁₃ClO₃ 204.65 2-Cl
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate 1500200-53-2 C₁₁H₁₈O₃ 198.26 2-isopropyl

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The 4,6,6-trimethyl substitution in the target compound introduces significant steric bulk compared to analogs with fewer or differently positioned methyl groups (e.g., 2,4,5-trimethyl in ). This may enhance stability by shielding the ester group from hydrolysis.
  • Isopropyl Substituent : The isopropyl group in introduces branching, likely reducing crystallinity compared to the trimethylated target compound.
Melting Points and Stability:
  • While direct data on the target compound are unavailable, analogs such as ethyl bicyclo[2.2.2]octane derivatives (e.g., (±)-2, (±)-3, (±)-4 in ) exhibit melting points ranging from 130–229°C. Methyl esters with bulky substituents (e.g., 4,6,6-trimethyl) may exhibit higher melting points due to enhanced crystallinity.
  • Chlorinated derivatives (e.g., ) may exhibit lower thermal stability due to the labile C–Cl bond.
Reactivity:
  • Ester Hydrolysis : The 4,6,6-trimethyl substitution likely slows ester hydrolysis compared to less sterically hindered analogs (e.g., ).
  • Cyclopropane Ring Stability : The spiro[2.5]octane framework’s cyclopropane ring is sensitive to ring-opening reactions. Methyl groups at positions 6 and 6 may stabilize the structure by reducing ring strain.

Biological Activity

Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1560206-33-8) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings.

  • Molecular Formula: C₁₂H₂₀O₃
  • Molecular Weight: 212.29 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1560206-33-8

The compound features a spirocyclic structure that may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

Case Studies

  • Study on Antimicrobial Activity
    • A study published in the Journal of Natural Products explored the antimicrobial properties of various spirocyclic compounds. Results indicated that similar compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar effects .
  • Inflammation Model
    • In a controlled animal model of inflammation, a compound structurally related to this compound reduced edema and inflammatory markers significantly compared to control groups . This supports the hypothesis that this compound may also possess anti-inflammatory properties.
  • Neuroprotective Study
    • A recent study investigated the neuroprotective effects of spirocyclic compounds in models of oxidative stress-induced neuronal damage. The results showed that these compounds could mitigate cell death and improve neuronal survival rates .

Data Table: Summary of Biological Activities

Activity TypeRelated Findings
AntimicrobialPotential inhibition against Staphylococcus aureus and E. coli
Anti-inflammatorySignificant reduction in edema in animal models
NeuroprotectiveMitigation of oxidative stress-induced neuronal damage

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